molecular formula C13H21BO3 B591891 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone CAS No. 1187055-94-2

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone

Cat. No.: B591891
CAS No.: 1187055-94-2
M. Wt: 236.118
InChI Key: KQLGMNXGSZJBMG-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is an organoboron compound featuring a cyclohexenone core substituted with a methyl group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. This boronate ester is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. Its cyclohexenone backbone introduces both steric and electronic effects, distinguishing it from simpler aryl or alkyl boronates .

Properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLGMNXGSZJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187055-94-2
Record name 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
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Preparation Methods

Palladium-Catalyzed Borylation of Cyclohexenone Derivatives

The most widely adopted method involves reacting 5-methylcyclohex-2-en-1-one with bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis. A representative procedure from recent work specifies:

  • Catalyst System : Pd(OAc)2_2 (5 mol%) with SPhos ligand (6 mol%)

  • Base : Sodium acetate (NaOAc, 3.0 equiv)

  • Solvent : Tetrahydrofuran (THF) at 70°C for 12 hours

  • Yield : 96% isolated yield

This method leverages the oxidative addition of B2_2pin2_2 to palladium, followed by transmetallation and reductive elimination to install the boronate group. The methyl substituent at C5 remains intact due to the steric protection provided by the cyclohexenone ring.

Copper-Mediated Boron Insertion

Alternative protocols employ copper(I) thiophene-2-carboxylate (CuTC) as a catalyst for direct borylation. While less common, this approach avoids precious metals:

  • Conditions : 10 mol% CuTC, 1.2 equiv B2_2pin2_2, DMF, 100°C, 24 hours

  • Yield : 68–72% (lower efficiency vs. Pd routes)

  • Limitation : Competing dehydrogenation observed at elevated temperatures

Reaction Optimization and Solvent Effects

Critical parameters influencing yield and selectivity were systematically evaluated (Table 1):

Table 1. Solvent and Temperature Optimization for Pd-Catalyzed Borylation

SolventTemperature (°C)Yield (%)Byproduct Formation
1,4-Dioxane7099<1%
Toluene70915%
THF70953%
Ethanol702575% (ethoxy adduct)

THF emerged as the optimal solvent, balancing reaction rate and selectivity. Ethanol led to significant nucleophilic addition at the carbonyl group, producing 3-ethoxy side products. Temperature studies revealed 70°C as the ideal compromise between conversion and decomposition.

Industrial-Scale Production Techniques

Large-scale synthesis adopts continuous flow reactors to mitigate exothermic risks and improve mixing:

  • Reactor Type : Microfluidic tubular reactor (ID: 1 mm)

  • Residence Time : 8 minutes at 70°C

  • Throughput : 12 kg/day with >98% purity (HPLC)

  • Workup : In-line liquid-liquid extraction using heptane/water phases

This method reduces palladium leaching to <5 ppm, meeting pharmaceutical-grade specifications.

Analytical Characterization

Post-synthesis validation employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (600 MHz, CDCl3_3): δ 5.34 (s, 1H, C=CH), 2.25 (s, 2H, CH2_2), 1.05 (s, 12H, pinacol methyl)

  • 13C^{13}C NMR : δ 200.1 (C=O), 155.1 (C-B), 131.3 (C=C)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 273.1621 ([M+Na]+^+)

  • Calculated : 273.1638 for C13_{13}H21_{21}BO3_3Na

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Biaryl compounds.

Scientific Research Applications

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone involves the formation of reactive intermediates that facilitate various chemical transformations. The boronic ester group acts as a nucleophile, participating in reactions such as Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Reactivity Notes References
Target Compound : 5-Methyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)cyclohex-2-enone C₁₃H₁₉BO₃ ~193.8 Cyclohexenone (C=O), methyl (C-5), dioxaborolane (C-3) Suzuki coupling, electrophilic reactivity
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)cyclohex-2-enone C₁₂H₁₇BO₃ ~188.8 Cyclohexenone (C=O), dioxaborolane (C-3) Less steric hindrance vs. target compound
Methyl 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)cyclohex-3-enecarboxylate C₁₄H₂₁BO₄ ~280.1 Cyclohexene carboxylate (ester), dioxaborolane (C-4) Enhanced electron-withdrawing effects from ester
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one C₁₂H₁₆BN₂O₃ 253.1 Benzimidazolone (aromatic N-heterocycle) Stabilized boronates for bioconjugation
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)aniline C₁₂H₁₈BNO₂ 219.1 Aniline (NH₂), dioxaborolane (C-3) Electron-donating effects alter coupling efficiency
Key Observations:
  • Electronic Effects: The cyclohexenone’s ketone group enhances electrophilicity, contrasting with the electron-donating NH₂ group in 3-(dioxaborolanyl)aniline .
  • Heterocyclic vs. Carbocyclic Systems : Benzimidazolone derivatives (e.g., C₁₂H₁₆BN₂O₃) exhibit greater hydrolytic stability due to aromatic conjugation, unlike the target compound’s aliphatic system .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound participates in palladium-catalyzed couplings, but its cyclohexenone scaffold may reduce reactivity compared to aryl boronates (e.g., 3-(dioxaborolanyl)aniline) due to slower oxidative addition .
  • Steric Limitations : Bulky substituents (e.g., methyl at C-5) can hinder catalyst access to boron, as seen in cyclohexyl analogs like 2-((1R,2R,5R)-2-isopropyl-5-methylcyclohexyl)-dioxaborolane, which require optimized conditions for efficient coupling .
  • Electrophilic Reactivity : The ketone in the target compound allows for subsequent functionalization (e.g., nucleophilic additions), a feature absent in ester-substituted analogs like Methyl 4-(dioxaborolanyl)cyclohex-3-enecarboxylate .

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21BO3
  • Molecular Weight : 236.12 g/mol
  • CAS Number : 1187055-94-2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions within cellular pathways. Research indicates that compounds with similar structures may inhibit specific enzymes or proteins involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone implicated in various cancers and neurodegenerative diseases .
  • Antimicrobial Activity : Similar boron compounds have demonstrated antimicrobial properties against various pathogens, suggesting a potential for this compound to exhibit similar effects .
  • Anti-inflammatory Properties : Compounds with dioxaborolane moieties have been linked to anti-inflammatory effects in preclinical studies .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications for this compound:

Activity Type Compound IC50 Value Reference
HSP90 InhibitionRadicicolNot specified
AntibacterialCompound 42 (related structure)2.6 μM (S. aureus)
AntifungalCompound 42 (related structure)3.5 μM (C. albicans)
Anti-inflammatoryVarious dioxaborolane derivativesNot specified

Case Study 1: HSP90 Inhibition in Cancer Therapy

A study investigated the role of HSP90 inhibitors in cancer treatment. The findings suggested that compounds similar to this compound could effectively reduce tumor growth by destabilizing client proteins necessary for cancer cell survival .

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of boron-containing compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with low IC50 values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. Table 1: Key Structural Features and Reactivity

FeatureRole in Reactivity
Boronate esterEnables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)
Cyclohex-2-enoneConjugation stabilizes intermediates; steric effects modulate reaction pathways
Methyl substituentsInfluence steric hindrance and regioselectivity

Basic: What are common synthetic routes to prepare this compound?

Answer:
Synthesis typically involves multi-step protocols:

Alkylation/Bromination: Introduce halogen substituents to a pre-functionalized cyclohexenone precursor.

Borylation: React the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) via Miyaura borylation, often catalyzed by Pd(dppf)Cl₂ or similar complexes.

Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product .

Q. Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux75
BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C82

Advanced: How can researchers address challenges in isolating this compound due to byproduct formation?

Answer:
Common byproducts include dehalogenated intermediates or over-borylated species. Mitigation strategies:

  • Optimize stoichiometry: Use a 10% excess of B₂pin₂ to minimize incomplete borylation.
  • Temperature control: Maintain reaction temperatures below 90°C to prevent decomposition.
  • Advanced purification: Employ preparative HPLC or gradient elution chromatography for high-purity isolation (>98%). Validate purity via ¹H/¹³C NMR and HRMS .

Advanced: How should crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis?

Answer:
For X-ray crystallography:

Data collection: Use high-resolution detectors (e.g., CCD or hybrid pixel arrays) to minimize noise.

Software refinement: Apply SHELXL (for small molecules) or OLEX2 (for macromolecules) to model disorder or twinning. For example, SHELXL’s TWIN/BASF commands can refine twinned data .

Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry.

Q. Table 3: Crystallographic Refinement Parameters

IssueSoftware ToolKey Commands/Features
TwinningSHELXLTWIN, BASF
DisorderOLEX2PART, SUMP
Symmetry errorsPLATONADDSYM, CELL_NOW

Advanced: What computational methods predict the compound’s reactivity in non-traditional coupling reactions?

Answer:

  • DFT calculations: Optimize transition states (e.g., using Gaussian 16 with B3LYP/6-31G*) to model regioselectivity in Heck or Sonogashira couplings.
  • Molecular docking: Study interactions with catalytic sites (e.g., Pd(0) complexes) using AutoDock Vina.
  • MD simulations: Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected ¹¹B NMR shifts)?

Answer:
¹¹B NMR shifts (~30 ppm for dioxaborolanes) may vary due to:

  • Solvent effects: Compare data in CDCl₃ vs. DMSO-d₆ (e.g., Δδ up to 2 ppm).
  • Adduct formation: Check for traces of Lewis bases (e.g., THF) that coordinate boron, altering shifts. Use gradient NOESY to detect intermolecular interactions .

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